molecular formula C14H19N5O2 B6639859 [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone

[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone

Cat. No.: B6639859
M. Wt: 289.33 g/mol
InChI Key: CYKIYYQDBXFMJU-UHFFFAOYSA-N
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Description

[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, benzotriazole, and hydroxyethyl derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents used include dichloromethane, ethanol, and water.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the benzotriazole moiety or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring or benzotriazole moiety.

Scientific Research Applications

[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone
  • [2-(2-Aminophenylsulfanyl)-phenyl]-[4-(2-hydroxyethyl)-piperazin-1-yl]methanone hydrochloride
  • [4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-Dihydroimidazol-1-Yl]-[4-(2-Hydroxyethyl)Piperazin-1-Yl]Methanone

Uniqueness

This compound stands out due to its unique combination of a piperazine ring and a benzotriazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-17-13-3-2-11(10-12(13)15-16-17)14(21)19-6-4-18(5-7-19)8-9-20/h2-3,10,20H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKIYYQDBXFMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CCO)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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